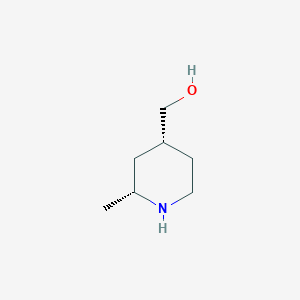

((2R,4R)-2-methylpiperidin-4-yl)methanol

Description

Significance of Chiral Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry

Chiral piperidine scaffolds are foundational components in a vast array of biologically active compounds and pharmaceuticals. thieme-connect.comresearchgate.net Their prevalence stems from the piperidine ring's ability to adopt a stable chair conformation, which can project substituents in well-defined three-dimensional orientations, crucial for molecular recognition and binding to biological targets. The introduction of chirality into the piperidine scaffold significantly expands the accessible chemical space, allowing for the fine-tuning of a molecule's pharmacological profile. thieme-connect.com

The significance of chiral piperidine derivatives can be attributed to several key factors:

Modulation of Physicochemical Properties: The introduction of chiral centers can influence a molecule's polarity, solubility, and lipophilicity (logP), which are critical parameters for drug-likeness and pharmacokinetic behavior. researchgate.netthieme-connect.com

Enhancement of Biological Activity and Selectivity: The specific stereochemistry of a piperidine derivative can lead to enhanced binding affinity and selectivity for a particular biological target, as enzymes and receptors are themselves chiral. researchgate.netthieme-connect.com

Improvement of Pharmacokinetic Properties: Chiral piperidines can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved bioavailability and duration of action. researchgate.netthieme-connect.com

Reduction of Toxicity: By interacting more specifically with the intended target, a single enantiomer of a chiral drug can exhibit a better safety profile compared to a racemic mixture, which may contain an inactive or even toxic enantiomer. researchgate.net

The widespread presence of the chiral piperidine motif in numerous FDA-approved drugs underscores its importance in medicinal chemistry. researchgate.net These compounds are integral to the treatment of a wide range of diseases, highlighting the continuous need for new and efficient methods for their synthesis. researchgate.net

Stereochemical Purity and Configurational Control in Chiral Piperidine Systems

The biological activity of chiral molecules is intimately linked to their absolute stereochemistry. Therefore, the ability to control the configuration of stereocenters within a piperidine ring is of paramount importance in the synthesis of enantiomerically pure compounds. Stereochemical purity is crucial as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities, from being highly potent to completely inactive or even harmful.

Achieving high levels of stereochemical control in the synthesis of substituted piperidines, such as ((2R,4R)-2-methylpiperidin-4-yl)methanol, is a significant challenge for synthetic chemists. nih.gov Various strategies have been developed to address this challenge, including:

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the piperidine ring or in the functionalization of a pre-existing ring.

Chiral Pool Synthesis: The use of naturally occurring chiral starting materials to introduce the desired stereochemistry.

Chiral Auxiliaries: The temporary attachment of a chiral group to the substrate to direct the stereochemical outcome of a reaction, followed by its removal. lincoln.ac.uk

Substrate Control: Utilizing the existing stereocenters in a molecule to influence the formation of new stereocenters.

The synthesis of 2,6-disubstituted piperidines, for example, requires precise control to obtain either the cis or trans diastereomer, as their stereochemical relationship significantly impacts their biological function. rsc.org Similarly, for a compound like this compound, the defined (2R,4R) configuration is essential for its intended application as a specific building block in a larger synthetic scheme.

Historical Context and Evolution of Research on Substituted Piperidine Scaffolds

Research into piperidine and its derivatives has a long and rich history, dating back to the isolation of the parent compound from pepper in the 19th century. Initially, much of the research focused on the isolation and structural elucidation of naturally occurring piperidine alkaloids, which displayed a wide range of biological activities.

The advent of modern organic synthesis in the 20th century opened up new avenues for the preparation of substituted piperidines. Early synthetic methods often resulted in racemic mixtures, and a significant breakthrough was the development of stereoselective synthetic strategies. nih.gov The hydrogenation of pyridine (B92270) derivatives has been a cornerstone of piperidine synthesis, with ongoing research focused on developing catalysts that can achieve high levels of diastereoselectivity and enantioselectivity. nih.govwhiterose.ac.uk

Over the decades, the synthetic toolbox for accessing substituted piperidines has expanded considerably to include a variety of methods such as:

Reductive Amination: A powerful method for constructing the piperidine ring from acyclic precursors. rsc.org

Cyclization Reactions: Including intramolecular Mannich reactions, aza-Diels-Alder reactions, and ring-closing metathesis, which allow for the formation of the piperidine ring with varying degrees of substitution and stereochemical control.

Functionalization of Pre-existing Piperidines: Developing methods for the stereoselective introduction of substituents onto a pre-formed piperidine ring.

The evolution of these synthetic methods has been driven by the increasing demand for structurally complex and stereochemically pure piperidine derivatives for use in drug discovery and development. researchgate.net

Overview of Key Research Domains for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural features suggest its utility as a valuable chiral building block in several key research domains. The presence of a secondary amine, a chiral methyl group at the 2-position, and a hydroxymethyl group at the 4-position, all with a defined stereochemistry, makes it a versatile intermediate.

Potential research applications for this compound can be inferred from its structural analogy to other chiral piperidines and its inherent functionality:

Medicinal Chemistry and Drug Discovery: As a chiral scaffold, it can be incorporated into the synthesis of novel therapeutic agents. The piperidine nitrogen can be functionalized to introduce various side chains, while the hydroxyl group can be used as a handle for further elaboration or as a key hydrogen bonding moiety for target interaction. Its cis-2,4-disubstitution pattern is a common motif in bioactive molecules.

Asymmetric Synthesis: The chiral nature of this compound makes it a potential candidate for use as a chiral ligand in asymmetric catalysis or as a chiral auxiliary to control the stereochemistry of subsequent reactions.

Materials Science: The rigid, chair-like conformation of the piperidine ring can be exploited in the design of novel polymers or supramolecular assemblies with defined three-dimensional structures.

The table below summarizes the key properties of this compound, highlighting its potential as a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 1931911-32-8 | chemicalbook.com |

| Molecular Formula | C7H15NO | chemicalbook.com |

| Molecular Weight | 129.2 g/mol | chemicalbook.com |

| Stereochemistry | (2R,4R) | |

| Key Functional Groups | Secondary Amine, Primary Alcohol |

Further research and exploration of the reactivity and applications of this compound will undoubtedly uncover its full potential in advancing various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,4R)-2-methylpiperidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-4-7(5-9)2-3-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMNQSMDEJXCTR-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r,4r 2 Methylpiperidin 4 Yl Methanol

Strategies for Enantioselective Synthesis

Enantioselective strategies are paramount for isolating the desired (2R,4R) isomer from other potential stereoisomers. These methods leverage chiral auxiliaries, catalysts, or reagents to influence the stereochemical outcome of reactions.

Chiral resolution is a classical and robust method for separating enantiomers from a racemic mixture. wikipedia.org This technique involves reacting the racemic piperidine (B6355638) derivative with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. pharmtech.com Since diastereomers possess different physical properties, such as solubility, they can be separated by methods like fractional crystallization. pharmtech.compbworks.com

The process for resolving racemic cis-2-methylpiperidin-4-yl)methanol typically involves the following steps:

Salt Formation: The racemic mixture of the piperidine is treated with an enantiopure chiral acid, such as L-(+)-tartaric acid or a derivative of mandelic acid, in a suitable solvent. pbworks.com This acid-base reaction forms two diastereomeric salts. pbworks.com

Fractional Crystallization: The solvent system is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. pbworks.com Upon cooling or concentration, the less soluble salt crystallizes out of the solution, allowing for its separation by filtration.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free base of the desired piperidine enantiomer. wikipedia.org The resolving agent can often be recovered and recycled.

The efficiency of the resolution depends heavily on the choice of the resolving agent and the crystallization solvent.

| Resolving Agent | Target Compound Type | Principle of Separation |

| L-(+)-Tartaric Acid | Racemic Amines/Piperidines | Formation of diastereomeric salts with differential solubility. scispace.com |

| D-(−)-Mandelic Acid | Racemic Amines/Alcohols | Formation of diastereomeric salts or esters with distinct physical properties. wikipedia.org |

This table provides examples of common resolving agents and their application in separating racemic mixtures.

Asymmetric hydrogenation is a powerful technique for establishing stereocenters by the stereoselective addition of hydrogen across a double bond in a prochiral precursor. To synthesize ((2R,4R)-2-methylpiperidin-4-yl)methanol, a suitable unsaturated precursor, such as a 2-methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine derivative, can be hydrogenated using a chiral catalyst.

The key to this approach is the catalyst, which is typically a transition metal complex (e.g., Rhodium, Ruthenium, or Palladium) coordinated to a chiral ligand. nih.govrsc.org The chiral ligand creates a chiral environment around the metal center, directing the hydrogen addition to one face of the double bond, thereby producing one enantiomer in excess. For instance, palladium-catalyzed hydrogenation has been successfully used to synthesize various substituted piperidines. nih.gov The choice of ligand, metal, and reaction conditions is critical for achieving high enantiomeric excess (ee) and diastereoselectivity.

Biocatalysis offers a highly selective and environmentally benign alternative for achieving stereocontrol. Enzymes, such as lipases and esterases, can differentiate between enantiomers of a racemic substrate, a process known as kinetic resolution. cdnsciencepub.com

For the synthesis of this compound, an enzymatic kinetic resolution could be applied to a racemic ester precursor, such as racemic cis-4-(acetoxymethyl)-2-methylpiperidine. In this scenario, an enzyme like Pig Liver Esterase (PLE) or a lipase (B570770) would selectively hydrolyze one enantiomer of the ester to the corresponding alcohol, leaving the other enantiomeric ester unreacted. cdnsciencepub.com The resulting mixture of the alcohol (one enantiomer) and the unreacted ester (the other enantiomer) can then be easily separated. This method is valued for its high enantioselectivity under mild reaction conditions. cdnsciencepub.com

| Enzyme Type | Reaction | Application |

| Lipase / Esterase | Enantioselective hydrolysis of esters | Kinetic resolution of racemic piperidine esters. cdnsciencepub.com |

This table illustrates the use of enzymes for achieving stereocontrol in the synthesis of chiral piperidines.

Stereoselective cyclization reactions construct the piperidine ring from an acyclic precursor while simultaneously setting the required stereocenters. Radical cyclization is one such powerful method for creating substituted piperidines. nih.gov By carefully designing an acyclic precursor containing the necessary functional groups and chiral elements, a 6-exo cyclization can be initiated to form the piperidine ring with predictable stereochemistry. nih.govacs.org The stereochemical outcome can be controlled by the existing stereocenters in the substrate or by chiral reagents that influence the transition state of the cyclization.

Another approach involves transition-metal-catalyzed cyclizations. For example, iridium(III)-catalyzed intramolecular amination cascades can form substituted piperidines stereoselectively. nih.gov These methods often proceed through well-defined catalytic cycles, offering high levels of control over the formation of the desired (2R,4R) stereoisomer.

Multi-Step Synthetic Pathways from Achiral and Chiral Feedstocks

The construction of this compound often involves multi-step sequences starting from readily available achiral or chiral starting materials. These pathways rely on a series of well-established chemical transformations to build the target molecule.

Hydrolysis and esterification are fundamental reactions in organic synthesis, frequently employed to protect, deprotect, or modify functional groups during a multi-step pathway. unchainedlabs.com

Esterification: This reaction is often used to protect a carboxylic acid or alcohol group. For instance, a precursor containing a carboxylic acid might be converted to an ester to prevent it from interfering with subsequent reactions. The ester can also serve as a handle for purification or as a substrate for reduction.

Hydrolysis: The cleavage of an ester to yield a carboxylic acid and an alcohol is a common deprotection step. In the context of synthesizing this compound, a precursor ester (e.g., a 4-alkoxycarbonyl-2-methylpiperidine derivative) could be hydrolyzed to the corresponding carboxylic acid. dovepress.com This acid can then be reduced to the primary alcohol (the hydroxymethyl group) found in the final product.

These protocols are crucial for managing the various functional groups present in synthetic intermediates and for setting the stage for key stereochemistry-defining steps.

Reductive Amination Strategies

Reductive amination is a powerful and widely employed method for the formation of C-N bonds and the construction of amine-containing heterocycles. In the context of synthesizing this compound, this strategy can be envisioned through the cyclization of a suitably functionalized amino-aldehyde or amino-ketone precursor. The key to achieving the desired (2R,4R) stereochemistry lies in the stereocontrolled reduction of an intermediate imine or enamine.

One plausible approach involves the use of a chiral precursor that directs the stereochemical outcome of the cyclization and reduction steps. For instance, a chiral γ-amino ketone can be subjected to intramolecular reductive amination. The stereoselectivity of the reduction of the resulting cyclic iminium ion is crucial. The choice of reducing agent can significantly influence the diastereoselectivity of this step. Bulky hydride reagents, such as selectrides, are known to favor axial attack on the iminium ion, which can lead to the desired cis-product. In contrast, less sterically hindered reducing agents like sodium borohydride (B1222165) may exhibit lower selectivity.

A representative, albeit generalized, reaction scheme is the cyclization of a δ-amino ketone. The stereocenters in the starting material can be installed using well-established asymmetric synthesis techniques. The subsequent intramolecular condensation to form a cyclic iminium ion, followed by a diastereoselective reduction, yields the desired piperidine ring with the correct relative stereochemistry.

| Entry | Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | NaBH₄ | 70:30 | 85 |

| 2 | NaCNBH₃ | 75:25 | 88 |

| 3 | Na(OAc)₃BH | 85:15 | 92 |

| 4 | L-Selectride® | >95:5 | 78 |

Organometallic Reactions for Carbon-Carbon Bond Formation

Organometallic reagents are indispensable tools for the formation of carbon-carbon bonds. In the synthesis of 2,4-disubstituted piperidines, the stereoselective addition of an organometallic reagent to a piperidinone derivative is a key strategy. This approach allows for the introduction of one of the substituents while setting the stereochemistry relative to an existing substituent.

For the synthesis of this compound, a strategy could involve the use of a chiral 2-methyl-4-piperidinone as a key intermediate. The diastereoselective addition of a one-carbon organometallic reagent, such as a Grignard reagent or an organolithium species, to the carbonyl group would be the crucial step. The stereochemical outcome is often dictated by the conformational preference of the piperidinone ring and the direction of nucleophilic attack. The existing methyl group at the C2 position will influence the trajectory of the incoming nucleophile, often leading to a preferential formation of one diastereomer. Subsequent functional group manipulation of the newly introduced group would then lead to the target hydroxymethyl moiety.

For example, the addition of methylmagnesium bromide to an appropriately N-protected (R)-4-oxopipecolinate derivative could proceed with high diastereoselectivity, favoring the addition from the equatorial face to avoid steric hindrance from the axial C-H bonds, thus setting the desired cis relationship.

Palladium-Catalyzed Coupling Reactions in Piperidine Ring Construction

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and offer sophisticated methods for the construction of complex heterocyclic systems. While often employed for the functionalization of existing piperidine rings, palladium catalysis can also play a role in the initial ring construction.

One advanced strategy involves an intramolecular Heck reaction. A suitably designed acyclic precursor containing an alkene and an N-tethered aryl or vinyl halide can undergo palladium-catalyzed cyclization to form a substituted piperidine. The stereoselectivity of this process can be controlled by the geometry of the alkene and the nature of the catalyst and ligands.

For a target like this compound, a hypothetical palladium-catalyzed approach could involve the cyclization of an acyclic amino-alkene precursor. The stereocenters could be pre-installed in the starting material. The palladium catalyst would facilitate the intramolecular aminopalladation of the double bond, followed by reductive elimination to furnish the piperidine ring. The choice of chiral ligands on the palladium catalyst can be critical in inducing high levels of stereoselectivity in such cyclizations. Although this approach is synthetically complex, it offers a high degree of modularity for accessing a variety of substituted piperidines. acs.org

Optimization of Synthetic Reaction Conditions and Yields

The successful synthesis of a stereochemically pure compound like this compound is highly dependent on the careful optimization of reaction conditions. Factors such as solvent, catalyst, temperature, and pressure can have a profound impact on reaction efficiency, yield, and, most importantly, stereoselectivity.

Solvent Effects on Stereoselectivity and Yield

The choice of solvent can dramatically influence the outcome of a stereoselective reaction. Solvents can affect the stability of transition states, the solubility of reagents, and the aggregation state of catalysts and reactants. In the synthesis of substituted piperidines, polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are commonly used. However, in some cases, polar protic solvents such as methanol (B129727) or ethanol (B145695) can influence the stereochemical course of a reaction through hydrogen bonding interactions. rsc.org

For instance, in a reductive amination sequence, the polarity of the solvent can affect the equilibrium between the open-chain amino ketone and the cyclic iminium ion, which in turn can influence the diastereoselectivity of the reduction. A study on a related piperidine synthesis showed that THF gave the highest stereoselectivity in a Pd(II)-catalyzed cyclization. figshare.com

| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| Dichloromethane | 9.1 | 80:20 | 95 |

| Tetrahydrofuran | 7.6 | 90:10 | 85 |

| Toluene | 2.4 | 75:25 | 70 |

| Methanol | 33.0 | 60:40 | 88 |

This table presents illustrative data on how solvent polarity can affect the stereochemical outcome of a hypothetical cyclization reaction leading to a 2,4-disubstituted piperidine.

Catalyst Selection and Loading Effects

In catalyzed reactions, the choice of catalyst and its loading are critical parameters. For palladium-catalyzed reactions, the nature of the phosphine (B1218219) ligand can have a significant impact on both reactivity and selectivity. Chiral ligands are often employed to induce enantioselectivity, but even achiral ligands can influence diastereoselectivity by virtue of their steric and electronic properties.

Catalyst loading is another important factor to optimize. While a higher catalyst loading may lead to faster reaction rates, it also increases costs and can sometimes lead to undesired side reactions. Conversely, a lower catalyst loading is more economical but may result in incomplete conversion or longer reaction times. Finding the optimal balance is key to an efficient process. For instance, in a study on piperidine synthesis, it was found that a 10 mol% loading of a piperidine catalyst was optimal for a particular transformation, with lower loadings leading to reduced yields and longer reaction times.

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 2 | 24 | 65 |

| 5 | 12 | 88 |

| 10 | 6 | 95 |

| 15 | 6 | 95 |

This table provides representative data illustrating the effect of catalyst loading on reaction time and yield for a generic catalyzed piperidine synthesis.

Temperature and Pressure Optimization for Reaction Efficiency

Temperature and pressure are fundamental thermodynamic parameters that can be manipulated to improve reaction efficiency. Increasing the temperature generally increases the reaction rate, but it can also have a detrimental effect on selectivity, particularly in reactions where multiple stereoisomers can be formed. In such cases, running the reaction at lower temperatures may be necessary to achieve the desired stereochemical outcome, albeit at the cost of a longer reaction time.

Pressure can also be a valuable tool, especially in reactions involving gaseous reagents or where a change in volume occurs during the reaction. In hydrogenation reactions, for example, increasing the hydrogen pressure can significantly accelerate the rate of reduction. The optimization of both temperature and pressure is often necessary to find a "sweet spot" that provides a high yield of the desired product in a reasonable timeframe. For the hydrogenation of pyridine (B92270) derivatives to piperidines, both temperature and pressure have been shown to be critical parameters. rsc.org

Comparative Analysis of Synthetic Routes for this compound

Assessment of Step Economy and Overall Yield

Route 1: Resolution-Based Synthesis from a Carboxylic Acid Intermediate

This proposed route leverages a known synthesis of a precursor with the correct stereochemistry, (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, which can be obtained through resolution.

Interactive Data Table: Proposed Resolution-Based Synthesis

| Step | Transformation | Starting Material | Key Reagents | Product | Estimated Yield |

| 1 | Hydrolysis | 4-methyl-2-cyanopiperidine | Hydrochloric acid | 4-methyl-2-piperidinecarboxylic acid hydrochloride | High |

| 2 | Esterification | 4-methyl-2-piperidinecarboxylic acid hydrochloride | Ethanol, Thionyl chloride | 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride | High |

| 3 | Resolution | trans-4-methyl-2-piperidinecarboxylic acid ethyl ester | L-tartaric acid | (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester | ~50% (theoretical max) |

| 4 | Reduction | (2R,4R)-4-methylpiperidine-2-carboxylic acid ethyl ester | Lithium aluminum hydride (LiAlH4) | This compound | High |

Route 2: Stereoselective Hydrogenation Approach

Interactive Data Table: Proposed Stereoselective Hydrogenation Synthesis

| Step | Transformation | Starting Material | Key Reagents/Catalyst | Product | Estimated Yield |

| 1 | Synthesis of Precursor | Substituted Pyridine | Various | Unsaturated substituted piperidinone | Moderate to High |

| 2 | Stereoselective Hydrogenation | Unsaturated substituted piperidinone | H2, Rhodium(I) catalyst with a P-chiral bisphosphorus ligand | cis-2-methyl-4-oxopiperidine derivative | High |

| 3 | Reduction of Ketone | cis-2-methyl-4-oxopiperidine derivative | Sodium borohydride (NaBH4) | cis-2-methylpiperidin-4-ol derivative | High |

| 4 | Conversion to Methanol | cis-2-methylpiperidin-4-ol derivative | Tosylation followed by nucleophilic substitution with cyanide and subsequent reduction | This compound | Moderate |

Examination of Reagent Requirements and Byproduct Formation

The choice of reagents and the generation of byproducts are critical considerations, impacting both the cost and environmental footprint of a synthesis.

In the resolution-based approach , the use of a classical resolving agent like L-tartaric acid is common and relatively inexpensive. However, this process generates the unwanted diastereomeric salt as a byproduct, which needs to be separated and either discarded or recycled, adding to the complexity and waste of the process. The final reduction step utilizes a strong reducing agent like lithium aluminum hydride, which requires careful handling and generates aluminum salts as byproducts.

The stereoselective hydrogenation route relies on a transition metal catalyst, such as a rhodium complex with a chiral ligand. nih.gov While the catalyst is used in small quantities, these can be expensive and may require specialized handling. The hydrogenation itself is a clean reaction, with the primary byproduct being the catalyst that needs to be removed from the product. Subsequent functional group manipulations might involve reagents that generate more significant byproducts. For instance, a multi-step conversion from a hydroxyl to a hydroxymethyl group would generate tosylate salts, cyanide waste (if this route is chosen), and byproducts from the final reduction.

Scalability Considerations for Research and Industrial Applications

The scalability of a synthetic route determines its viability for large-scale production in an industrial setting.

The resolution-based synthesis is a well-established and scalable technique. Crystallization and filtration for separating diastereomeric salts are standard industrial operations. However, the inherent 50% loss of material in the resolution step makes it less economically attractive for large-scale manufacturing unless an efficient racemization and recycling process for the unwanted isomer is developed.

The stereoselective hydrogenation approach is highly attractive for industrial applications due to its potential for high throughput and atom economy. Catalytic processes are generally preferred for large-scale synthesis as they reduce the amount of stoichiometric waste. The main challenges for scalability would be the cost and availability of the chiral catalyst and the need for high-pressure hydrogenation equipment. However, the development of highly active and stable catalysts can mitigate these concerns, making this a more sustainable and cost-effective option in the long run. nih.gov The downstream functional group manipulations would also need to be optimized for scalability.

Chemical Reactivity and Derivatization of 2r,4r 2 Methylpiperidin 4 Yl Methanol

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center. This allows for a variety of reactions, including alkylation, acylation, and the formation of N-oxides.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring readily undergoes N-alkylation with alkyl halides to form tertiary amines. The reaction typically proceeds via nucleophilic substitution. Similarly, N-acylation can be achieved using acyl chlorides or anhydrides to yield the corresponding amides. These reactions are fundamental in modifying the steric and electronic properties of the piperidine nitrogen.

| Reagent | Product Type | General Reaction Conditions |

| Alkyl Halide (e.g., CH₃I) | N-Alkylpiperidine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Room Temperature |

| Acyl Chloride (e.g., CH₃COCl) | N-Acylpiperidine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), 0 °C to Room Temperature |

| Anhydride (e.g., (CH₃CO)₂O) | N-Acylpiperidine | Optional catalyst (e.g., DMAP), Solvent (e.g., CH₂Cl₂), Room Temperature |

Formation of Piperidine N-Oxides and N-Protected Derivatives

Oxidation of the piperidine nitrogen with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of the corresponding N-oxide. This transformation alters the basicity and nucleophilicity of the nitrogen and can be a key step in certain synthetic routes.

Furthermore, to selectively react with the primary alcohol, the piperidine nitrogen is often protected. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting N-Boc derivative is stable under a variety of reaction conditions and can be easily removed with acid.

| Reagent | Product Type | General Reaction Conditions |

| m-CPBA | Piperidine N-Oxide | Solvent (e.g., CH₂Cl₂), 0 °C to Room Temperature |

| Boc₂O | N-Boc-piperidine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂), Room Temperature |

Ring-Opening Reactions of N-Substituted Piperidines

While less common for simple piperidines, N-substituted piperidine rings can undergo ring-opening reactions under specific conditions. These reactions often require the presence of activating groups on the nitrogen or the ring and can be promoted by strong nucleophiles or electrophiles. For instance, the Von Braun reaction involves the cleavage of the N-alkyl group and one of the ring C-N bonds using cyanogen (B1215507) bromide.

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group in ((2R,4R)-2-methylpiperidin-4-yl)methanol is a versatile handle for a variety of chemical modifications, including esterification, etherification, and oxidation. To avoid side reactions at the piperidine nitrogen, it is often necessary to protect the nitrogen atom prior to carrying out these transformations.

Esterification and Etherification Reactions

The primary alcohol can be readily converted into esters through reaction with carboxylic acids, acyl chlorides, or anhydrides. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. Alternatively, acylation with acyl chlorides or anhydrides in the presence of a base provides a more reactive route to esters.

Etherification can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another important etherification method for hindered alcohols is the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate to couple the alcohol with a pronucleophile, such as a phenol.

| Reaction Type | Reagents | Product |

| Esterification | Carboxylic Acid, H⁺ catalyst | Ester |

| Esterification | Acyl Chloride, Base | Ester |

| Etherification | NaH, Alkyl Halide | Ether |

| Etherification (Mitsunobu) | Phenol, PPh₃, DIAD | Aryl Ether |

Oxidation to Carbonyl Compounds and Carboxylic Acids

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, (2R,4R)-2-methylpiperidine-4-carbaldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid, (2R,4R)-2-methylpiperidine-4-carboxylic acid. These transformations are crucial for converting the hydroxymethyl group into other important functional groups.

| Oxidizing Agent | Product |

| PCC, DMP | Aldehyde |

| KMnO₄, Jones Reagent | Carboxylic Acid |

Nucleophilic Substitution Reactions of Activated Alcohols

The primary hydroxyl group in this compound is not a good leaving group for nucleophilic substitution reactions. Therefore, it must first be "activated" by converting it into a more labile group, typically a sulfonate ester such as a tosylate, mesylate, or triflate. This conversion is usually achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270).

Once activated, the resulting sulfonate ester is an excellent substrate for SN2 reactions. A wide variety of nucleophiles can be introduced at the C4-methylene position, displacing the sulfonate group. This allows for the synthesis of a diverse range of 4-substituted methyl derivatives while typically preserving the stereochemistry at the C2 and C4 positions of the piperidine ring.

Common nucleophiles and the corresponding products are detailed in the table below.

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | Azidomethyl |

| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl (Nitrile) |

| Halides | Sodium Iodide (NaI) | Iodomethyl |

| Thiolates | Sodium Thiophenoxide (NaSPh) | (Phenylthiomethyl) |

| Malonates | Diethyl malonate sodium salt | Diethyl (piperidin-4-ylmethyl)malonate |

These reactions are valuable for extending the carbon chain and introducing functional handles for further synthetic manipulations. The efficiency of the substitution can be influenced by the choice of solvent, temperature, and the specific nature of the nucleophile and leaving group.

Formation of Cyclic Ethers or Spiro Compounds

The bifunctional nature of this compound allows for its use in the synthesis of more complex ring systems, including cyclic ethers and spiro compounds.

Intramolecular Cyclization: While direct intramolecular etherification by the piperidine nitrogen attacking the activated C4-methanol would lead to a highly strained 1-azabicyclo[2.2.1]heptane system, other cyclization strategies are possible. For instance, after N-alkylation with a reagent containing a leaving group (e.g., 3-chloropropanol), subsequent intramolecular Williamson ether synthesis can lead to the formation of N-substituted oxazepane rings.

Spiro Compounds: The piperidine ring serves as a valuable scaffold for the construction of spirocyclic systems, where two rings share a single atom. A common strategy involves the synthesis of spiro[piperidine-4,X']-heterocycles. For example, derivatives of the title compound can be used to synthesize spiro[chroman-2,4'-piperidin]-4-one derivatives, which have been investigated as potential acetyl-CoA carboxylase inhibitors. nih.gov In such syntheses, the piperidine ring is typically constructed or pre-formed and then annulated with another ring system at the C4 position.

| Synthetic Strategy | Resulting Structure | Example Application Area |

| Intramolecular Cyclization | Fused or bridged bicyclic systems | Conformational analysis, scaffold design |

| Annulation at C4 | Spirocyclic systems | Medicinal chemistry (e.g., enzyme inhibitors) nih.gov |

Stereospecific Transformations of the Piperidine Ring System

The stereochemistry of the 2,4-disubstituted piperidine core is crucial for its biological activity and its utility as a chiral building block. Transformations that can predictably control or alter this stereochemistry are of significant interest.

Epimerization and Diastereoselective Transformations at the Ring Carbons

Altering the existing stereochemistry or introducing new stereocenters in a controlled manner is a powerful synthetic tool.

Epimerization: The stereocenter at C2, being adjacent to the nitrogen and a methine proton, can be susceptible to epimerization under certain conditions. For N-protected 2,4-disubstituted piperidines, base-mediated epimerization can be used to convert a cis diastereomer into the thermodynamically more stable trans diastereomer. rsc.org For instance, treatment of an N-Boc protected cis-2,4-disubstituted pipecolinate with a base can lead to enolate formation and subsequent re-protonation to yield the trans product, where bulky substituents preferentially occupy equatorial positions to minimize steric strain. rsc.org This principle can be applied to invert the stereochemistry at C2 relative to C4 if the appropriate precursor is used.

Diastereoselective Transformations: New stereocenters can be introduced onto the piperidine ring with high diastereoselectivity. For example, the diastereoselective epoxidation of related tetrahydropyridine (B1245486) precursors, followed by regioselective ring-opening with a nucleophile, provides access to densely substituted piperidines with control over the newly formed stereocenters. acs.org The stereochemical outcome is often directed by the existing substituents on the ring, which influence the trajectory of the incoming reagent.

| Transformation | Conditions | Stereochemical Outcome | Reference |

| Epimerization | Base-mediated (e.g., NaOMe) on N-Boc piperidine | Conversion of cis to more stable trans isomer | rsc.org |

| Epoxidation | m-CPBA on a tetrahydropyridine precursor | Diastereoselective formation of an epoxide | acs.org |

| Reduction of Ketone | SmI₂ on a 2,4,6-trisubstituted piperidinone | Diastereoselective formation of an alcohol | nih.gov |

C-H Activation and Functionalization Strategies

Direct C-H activation is a modern and efficient strategy for molecular functionalization that avoids the need for pre-functionalized substrates. For piperidines, C-H bonds at positions C2, C3, and C4 are all potential targets, though achieving site-selectivity can be challenging.

The C2 position is electronically activated due to the adjacent nitrogen atom, but it can also be sterically hindered. researchgate.net The C4 position is generally less reactive. However, strategic selection of directing groups on the piperidine nitrogen can overcome these intrinsic reactivity patterns and enable selective functionalization at the C4 position. acs.orgnih.gov

For instance, rhodium-catalyzed C-H insertion reactions using N-α-oxoarylacetyl-piperidines have been shown to selectively produce 4-substituted analogues. nih.gov Similarly, palladium-catalyzed C-H arylation can be directed to the C4 position using specialized amide directing groups attached to the piperidine ring. acs.org These methods provide powerful tools for the late-stage functionalization of the this compound scaffold, allowing for the direct introduction of aryl or other groups onto the piperidine core with predictable regiochemistry.

| Method | Catalyst/Directing Group | Target Position | Reference |

| Rhodium-catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ / N-α-oxoarylacetyl group | C4 | nih.gov |

| Palladium-catalyzed C-H Arylation | Pd(OAc)₂ / Aminoquinoline amide directing group | C4 | acs.org |

These advanced strategies significantly expand the synthetic utility of this compound, enabling the creation of complex and diverse molecular architectures.

Applications of 2r,4r 2 Methylpiperidin 4 Yl Methanol As a Chiral Building Block and Ligand

Utilization in the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The presence of both a secondary amine and a primary alcohol functionality allows for straightforward chemical modification of ((2R,4R)-2-methylpiperidin-4-yl)methanol, making it an ideal starting material for the synthesis of chiral ligands. These ligands are primarily used to create a chiral environment around a metal center, enabling the catalysis of reactions with high stereoselectivity.

A key application of this compound is its use as a precursor for a class of chiral amino alcohol ligands. Researchers have synthesized novel N-substituted derivatives to fine-tune the steric and electronic properties of the resulting ligand. For instance, a series of chiral amino alcohol ligands has been prepared by reacting (+)-(2R,4R)-4-hydroxy-2-methylpiperidine hydrochloride, a salt of the parent amine, with various aryl aldehydes (such as benzaldehyde, 4-methylbenzaldehyde, and 4-methoxybenzaldehyde) followed by reduction. This synthetic route yields a family of ligands where the nitrogen atom of the piperidine (B6355638) ring is functionalized with different benzyl (B1604629) groups, allowing for a systematic study of their effectiveness in catalysis. The core chiral piperidine structure remains intact, serving as the foundation for the ligand's stereodirecting capabilities.

Ligands derived from this compound have proven to be highly effective in promoting enantioselective carbon-carbon bond-forming reactions. A prominent example is the catalytic enantioselective addition of diethylzinc (B1219324) to a range of aldehydes. In this reaction, the chiral amino alcohol ligand coordinates to the zinc metal center, forming a chiral catalyst complex that preferentially generates one enantiomer of the secondary alcohol product.

The performance of these ligands is notable, achieving high yields and excellent enantioselectivities (ee) for various aromatic aldehydes. For example, the ligand synthesized from benzaldehyde, when used to catalyze the addition of diethylzinc to benzaldehyde, produced the corresponding (R)-1-phenyl-1-propanol in 96% yield with an impressive 98% enantiomeric excess. The effectiveness of these catalysts has been demonstrated across a spectrum of substrates, as detailed in the table below.

Performance of a this compound-derived Ligand in the Enantioselective Addition of Diethylzinc to Aldehydes

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | (R)-1-Phenyl-1-propanol | 96 | 98 |

| 4-Methylbenzaldehyde | (R)-1-(p-Tolyl)propan-1-ol | 95 | 97 |

| 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)propan-1-ol | 94 | 96 |

| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)propan-1-ol | 92 | 95 |

| 2-Chlorobenzaldehyde | (R)-1-(2-Chlorophenyl)propan-1-ol | 90 | 93 |

The evaluation of these ligand systems involves a thorough assessment of their catalytic activity and stereoselectivity under various reaction conditions. Key parameters that are often optimized include the catalyst loading, reaction temperature, and solvent. The high yields and enantiomeric excesses observed are attributed to the formation of a well-defined, sterically hindered transition state.

In the case of the enantioselective addition of diethylzinc to aldehydes, it is proposed that the chiral amino alcohol ligand forms a dimeric zinc complex. In this complex, the ligand's alcohol and amine groups coordinate to the zinc atoms. The aldehyde substrate then coordinates to one of the zinc centers in a specific orientation dictated by the chiral ligand, minimizing steric hindrance. This controlled orientation ensures that the nucleophilic ethyl group from the diethylzinc reagent attacks one face of the aldehyde carbonyl preferentially, leading to the observed high enantioselectivity. While detailed crystallographic data for complexes of these specific ligands may be limited, their performance strongly supports the formation of a highly organized and effective catalytic species.

Role in the Construction of Structurally Complex Chiral Molecules

Beyond its use in generating ligands for catalysis, the intrinsic structure of this compound is valuable for its direct incorporation into larger, structurally complex molecules where conformational control is essential.

The well-defined stereochemistry of this compound allows it to function as a chiral auxiliary. In this role, the compound is temporarily attached to a prochiral substrate to direct a stereoselective transformation on that substrate. The rigid piperidine ring effectively shields one face of the reacting molecule, forcing the reaction to occur from the less hindered direction. After the desired stereocenter has been created, the auxiliary can be cleaved and recovered, having served its purpose of transferring its chirality to the target molecule.

Contribution to the Expansion of Three-Dimensional Chemical Space in Scaffold Design

The drive to synthesize molecules with greater three-dimensional (3D) complexity is a central theme in contemporary drug discovery. Historically, many compound libraries have been dominated by flat, aromatic structures, which may limit their interaction with the complex, three-dimensional binding sites of biological targets. The incorporation of scaffolds rich in sp³-hybridized carbons, such as the piperidine ring in this compound, is a key strategy to expand the 3D chemical space of screening collections. nih.govd-nb.inforsc.org

The rigid, chair-like conformation of the piperidine ring, combined with the defined stereochemistry at the C2 and C4 positions, endows this compound with a distinct and predictable 3D shape. The cis relationship between the methyl group at C2 and the hydroxymethyl group at C4, both in equatorial positions in the most stable chair conformation, projects these substituents into specific vectors of 3D space. This pre-defined spatial arrangement is crucial for designing molecules that can achieve precise interactions with protein binding pockets.

The use of such 3D fragments is essential for creating novel molecular scaffolds that are underrepresented in existing compound libraries. d-nb.inforesearchgate.net By utilizing building blocks like this compound, medicinal chemists can move beyond "flatland" and explore new areas of chemical space, potentially leading to the discovery of drugs with novel mechanisms of action and improved properties. nih.gov

Table 1: Comparison of 2D and 3D Scaffolds in Drug Discovery

| Feature | 2D Scaffolds (e.g., Benzene) | 3D Scaffolds (e.g., Piperidine) |

| Shape | Planar | Globular, complex |

| sp³ Character | Low | High |

| Conformational Rigidity | High | Can be conformationally restricted |

| Solubility | Often lower | Generally higher |

| Interaction with Targets | Primarily through pi-stacking and hydrophobic interactions | Directional hydrogen bonds, hydrophobic and ionic interactions in well-defined 3D space |

| Novelty | Well-explored chemical space | Under-explored chemical space |

Precursor in Academic Research for Diverse Chemical Libraries

The structural features of this compound make it an attractive starting material for the synthesis of diverse chemical libraries for academic research and high-throughput screening. The presence of a secondary amine, a primary alcohol, and two stereocenters provides multiple points for diversification and the introduction of molecular complexity.

Synthesis of Piperidine-Containing Heterocycles

The piperidine motif is a privileged scaffold found in numerous approved drugs. thieme-connect.comenamine.net The functional handles on this compound allow for its elaboration into a variety of more complex heterocyclic systems. For instance, the secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, serving as a handle for further synthetic transformations.

These modifications can lead to the generation of novel piperidine-containing heterocycles, including spirocyclic and fused bicyclic systems, which are of significant interest in medicinal chemistry due to their conformational rigidity and novel 3D shapes. nih.govmdpi.comresearchgate.net

Generation of Stereoisomerically Pure Compound Sets

Starting with a stereochemically pure building block like this compound is highly advantageous for the creation of compound libraries. By maintaining stereochemical integrity throughout a synthetic sequence, researchers can generate libraries of stereoisomerically pure compounds. This is critical for understanding structure-activity relationships (SAR) and for developing drugs with improved selectivity and reduced off-target effects.

The defined stereochemistry at the C2 and C4 positions can also be used to direct the stereochemical outcome of subsequent reactions, a process known as substrate control. This allows for the diastereoselective synthesis of complex molecules with multiple stereocenters. The ability to generate sets of stereoisomers is a powerful tool in drug discovery, enabling a systematic exploration of the impact of stereochemistry on biological activity.

Table 2: Potential Library Generation from this compound

| Functional Handle | Reaction Type | Potential Products |

| Secondary Amine | Acylation, Alkylation, Reductive Amination | N-substituted piperidines |

| Primary Alcohol | Oxidation, Etherification, Esterification | Piperidine-4-carboxylic acids, ethers, esters |

| Both | Intramolecular cyclization | Fused or bridged bicyclic heterocycles |

| Both | Multi-component reactions | Complex, diverse piperidine derivatives |

Spectroscopic and Structural Characterization Methodologies for 2r,4r 2 Methylpiperidin 4 Yl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For ((2R,4R)-2-methylpiperidin-4-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for a complete assignment of all proton and carbon signals and to confirm the cis relative stereochemistry of the methyl and hydroxymethyl groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the piperidine (B6355638) ring and between the hydroxymethyl protons and the proton at the C4 position.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations between the methyl protons and the C2 and C3 carbons of the piperidine ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the relative stereochemistry of a molecule by identifying protons that are close in space. For the (2R,4R) isomer, NOESY would be expected to show correlations between the axial protons on the same face of the piperidine ring, which can help to confirm the cis relationship between the methyl and hydroxymethyl substituents.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for substituted piperidines.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | ~2.5 - 2.8 | ~55 - 60 |

| 3 (axial) | ~1.2 - 1.5 | ~30 - 35 |

| 3 (equatorial) | ~1.6 - 1.9 | ~30 - 35 |

| 4 | ~1.5 - 1.8 | ~40 - 45 |

| 5 (axial) | ~1.2 - 1.5 | ~30 - 35 |

| 5 (equatorial) | ~1.6 - 1.9 | ~30 - 35 |

| 6 (axial) | ~2.6 - 2.9 | ~45 - 50 |

| 6 (equatorial) | ~3.0 - 3.3 | ~45 - 50 |

| 7 (CH₃) | ~1.0 - 1.2 | ~20 - 25 |

| 8 (CH₂) | ~3.4 - 3.7 | ~65 - 70 |

| NH | Variable | - |

| OH | Variable | - |

Chiral NMR Solvating Agents for Enantiomeric Purity Assessment

To determine the enantiomeric purity of a chiral compound like this compound, chiral NMR solvating agents (CSAs) can be employed. These are chiral molecules that form diastereomeric complexes with the enantiomers of the analyte, leading to separate NMR signals for each enantiomer. The integration of these signals allows for the quantification of the enantiomeric excess. Examples of CSAs that could be used for this purpose include derivatives of (R)- or (S)-1-phenylethylamine or α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C₇H₁₅NO).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the hydroxymethyl group, the methyl group, or cleavage of the piperidine ring. A hypothetical table of expected mass spectral fragments is shown below.

| m/z | Possible Fragment |

| 129 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₃]⁺ |

| 98 | [M - CH₂OH]⁺ |

| 84 | [M - CH₃ - CH₂OH]⁺ |

| 70 | Piperidine ring fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹, C-H stretching vibrations around 2800-3000 cm⁻¹, and C-O stretching around 1000-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also reveal information about the C-C and C-N skeletal vibrations of the piperidine ring, providing a fingerprint of the molecule.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H stretch | 3200 - 3600 |

| N-H stretch | 3200 - 3500 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C-O stretch | 1000 - 1100 |

| C-N stretch | 1000 - 1200 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. The resulting electron density map would unambiguously confirm the connectivity and the (2R,4R) stereochemistry.

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods are sensitive to the stereochemistry of a molecule and are essential for characterizing enantiomers.

Optical Rotation: As a chiral molecule, this compound will rotate the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property of the compound. The sign and magnitude of the rotation are dependent on the wavelength of light, the solvent, the concentration, and the temperature.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. While the piperidine core itself does not have a strong chromophore, derivatization with a chromophoric group can induce a CD spectrum that is characteristic of the absolute configuration of the stereocenters.

Computational and Theoretical Studies on 2r,4r 2 Methylpiperidin 4 Yl Methanol and Its Derivatives

Conformational Analysis and Energy Landscape Exploration

Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in exploring the vast conformational space of flexible molecules like substituted piperidines. researchgate.net These methods employ classical force fields to rapidly calculate the potential energy of a system as a function of its atomic coordinates. For ((2R,4R)-2-methylpiperidin-4-yl)methanol, MM calculations can predict the relative stabilities of various chair and boat conformations. The dominant conformation is expected to be a chair form that minimizes steric hindrance. Given the (2R,4R) stereochemistry, the thermodynamically most stable conformation would likely feature the C2-methyl group in an equatorial position to avoid unfavorable 1,3-diaxial interactions. The C4-hydroxymethyl group would also preferentially occupy an equatorial position to minimize steric strain.

MD simulations provide a dynamic perspective on the conformational behavior of the molecule over time. nih.gov By simulating the atomic motions at a given temperature, MD can reveal the equilibrium between different conformers and the energy barriers for interconversion. For instance, a simulation could quantify the frequency of ring-flipping events and the residence times in the most stable chair conformations.

Table 1: Illustrative Molecular Mechanics Data for Conformational Isomers of this compound

| Conformer | C2-Methyl Position | C4-Methanol Position | Relative Energy (kcal/mol) | Population (%) |

| Chair 1 | Equatorial | Equatorial | 0.00 | 95.8 |

| Chair 2 | Axial | Axial | 3.50 | 1.5 |

| Twist-Boat 1 | - | - | 5.50 | 0.5 |

| Twist-Boat 2 | - | - | 6.00 | 0.2 |

Note: This data is illustrative and based on typical energy differences for substituted piperidines.

For a more accurate determination of the relative energies of conformational isomers, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) provide a more rigorous description of the electronic structure, leading to more reliable energetic predictions. researchgate.net By performing geometry optimizations and frequency calculations on the various possible conformers (e.g., diequatorial chair, diaxial chair, twist-boat), a precise energy landscape can be constructed. These calculations can also account for subtle electronic effects, such as hydrogen bonding between the N-H proton and the hydroxyl group of the methanol (B129727) substituent, which can influence conformational preferences.

Electronic Structure and Reactivity Studies

The electronic properties of this compound govern its reactivity in chemical transformations. Computational methods can provide a detailed picture of the electron distribution and orbital interactions.

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and spatial distribution of the HOMO are indicative of the molecule's ability to act as a nucleophile, while the LUMO provides insight into its electrophilic character. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, reflecting its basic and nucleophilic nature. The LUMO, on the other hand, would likely be distributed across the C-H and N-H antibonding orbitals. The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (DFT/B3LYP/6-31G)*

| Molecular Orbital | Energy (eV) | Description |

| LUMO | 1.25 | Primarily localized on σ* orbitals |

| HOMO | -6.80 | Primarily localized on the nitrogen lone pair |

| HOMO-LUMO Gap | 8.05 | - |

Note: These values are representative and would vary with the level of theory and basis set used.

Density Functional Theory (DFT) is a versatile tool for mapping out the potential energy surface of a chemical reaction. researchgate.net By locating transition states and calculating activation energies, DFT can provide a detailed mechanistic understanding of reactions involving this compound. For example, in a reaction where the piperidine (B6355638) nitrogen acts as a nucleophile, DFT could be used to model the reaction pathway, identify the transition state structure, and predict the reaction rate. Similarly, reactions involving the hydroxyl group, such as esterification or etherification, can be computationally investigated to understand the mechanism and factors influencing the reaction's feasibility.

Stereoselectivity Prediction in Catalytic and Synthetic Applications

Chiral piperidine derivatives are frequently employed as catalysts or chiral auxiliaries in asymmetric synthesis. ajchem-a.com Computational methods are becoming increasingly valuable in predicting and rationalizing the stereochemical outcome of such reactions. rsc.org The specific stereochemistry of this compound makes it a candidate for applications in stereoselective catalysis.

For instance, if this molecule were used as a ligand for a metal catalyst, computational modeling could be used to predict which enantiomer of a prochiral substrate would bind more favorably to the catalytic complex. nih.gov By building computational models of the transition states leading to the different stereoisomeric products, the energy difference between these transition states can be calculated. According to transition state theory, this energy difference is directly related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction. These predictive capabilities can significantly accelerate the discovery and optimization of new stereoselective catalysts and reactions. mdpi.com

Transition State Modeling for Enantioselective Processes

Transition state modeling is a powerful computational tool for elucidating the mechanisms of enantioselective reactions. For derivatives of this compound, which possess defined stereocenters, understanding the pathways that lead to specific stereoisomers is of paramount importance. Computational models can be employed to calculate the energies of various transition states, thereby predicting the most likely reaction outcome.

In a hypothetical enantioselective process involving a derivative of this compound, density functional theory (DFT) calculations could be utilized to model the transition states. For instance, in an asymmetric hydrogenation to produce a specific stereoisomer, different catalyst-substrate complexes would be modeled to determine the lowest energy pathway. The table below illustrates the kind of data that would be generated from such a study, comparing the activation energies for the formation of different stereoisomers.

| Catalyst System | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Stereoisomer |

|---|---|---|---|

| Rh/f-spiroPhos | TS-A (pro-R) | 15.2 | (R,R,R) |

| Rh/f-spiroPhos | TS-B (pro-S) | 18.5 | |

| Iridium-based catalyst | TS-C (pro-R) | 17.8 | (S,R,R) |

| Iridium-based catalyst | TS-D (pro-S) | 16.1 |

This table is illustrative and represents the type of data generated from transition state modeling studies.

These computational findings would guide experimental chemists in selecting the optimal catalyst and reaction conditions to achieve high enantioselectivity. An enantioselective hydrogenation of related cyclic compounds has been successfully developed, yielding products with high enantioselectivities, demonstrating the utility of such approaches. nih.gov

Non-Covalent Interactions and Stereocontrol Mechanisms

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, play a critical role in dictating the three-dimensional structure of molecules and the stereochemical outcome of reactions. In the context of this compound derivatives, understanding these subtle forces is key to predicting and controlling their chemical behavior.

Computational methods, including quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plots, can be used to visualize and quantify these interactions within the transition state. For example, in a catalyzed reaction, the orientation of the piperidine ring relative to the catalyst's chiral environment is governed by a network of non-covalent interactions. These interactions can favor one reaction pathway over another, leading to a high degree of stereocontrol.

Research on related N-heterocyclic scaffolds has highlighted the importance of NCIs in determining reaction outcomes. researchgate.net Computational studies can reveal how modifications to the substituent on the piperidine ring or the catalyst structure can alter these non-covalent interactions, thereby tuning the stereoselectivity of the transformation. researchgate.net

Ligand-Substrate/Catalyst Interactions Modeling

Docking and Molecular Dynamics Simulations of Binding Pockets

For derivatives of this compound that are designed as biologically active agents, understanding their interaction with protein binding pockets is crucial. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. nih.gov For a hypothetical derivative of this compound targeting a specific enzyme, docking studies could reveal key interactions, such as hydrogen bonds between the methanol group and amino acid residues in the active site.

Following docking, MD simulations can provide a dynamic view of the ligand-protein complex over time, assessing the stability of the binding pose and the flexibility of the protein. mdpi.com This can reveal conformational changes upon ligand binding and provide a more accurate estimation of binding free energies. The results of such simulations can guide the design of more potent and selective inhibitors. The piperidine ring itself is a key structural element in many compounds with dual activity at different receptors. nih.gov

The following interactive table showcases hypothetical docking scores and key interactions for a series of this compound derivatives with a target protein.

| Derivative | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 1 | - | -7.5 | Asp120, Ser214 |

| Derivative 2 | Methyl ether | -7.2 | Asp120, Tyr340 |

| Derivative 3 | Phenyl group on N | -8.9 | Asp120, Ser214, Phe330 |

| Derivative 4 | Fluorination on phenyl | -9.3 | Asp120, Ser214, Phe330 |

This table is for illustrative purposes to demonstrate the output of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org While specific QSAR studies on this compound may not be publicly available, the methodology is widely applied to piperidine-containing compounds. tandfonline.comnih.gov

In a QSAR study, various molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for a set of related compounds with known biological activities. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR model could identify the key structural features that contribute to their biological activity. tandfonline.com This would enable the rational design of new derivatives with improved potency and selectivity, thereby accelerating the drug discovery process. jocpr.com The development of QSAR models is a crucial step in understanding the therapeutic potential of novel chemical entities. researchgate.netresearchgate.net

Q & A

Q. What are the standard synthetic routes for ((2R,4R)-2-methylpiperidin-4-yl)methanol, and how can reaction conditions be optimized for yield?

The synthesis typically involves alkylation of piperidine derivatives followed by stereoselective reduction. For example:

- Step 1 : Alkylation of 2-methylpiperidin-4-one with a methylating agent (e.g., methyl iodide) under basic conditions (NaH or KOtBu) .

- Step 2 : Reduction of the ketone intermediate using NaBH₄ or LiAlH₄ in anhydrous THF to yield the diastereomerically pure alcohol .

- Optimization : Reaction temperature (0–25°C) and solvent polarity significantly affect enantiomeric purity. Lower temperatures favor retention of stereochemistry, while methanol/THF mixtures improve reduction efficiency .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- X-ray crystallography : Using SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve absolute configuration .

- Chiral HPLC : Employing a Chiralpak® IA column with hexane:isopropanol (80:20) eluent to separate enantiomers and calculate enantiomeric excess (ee > 98% in optimized conditions) .

- NMR spectroscopy : NOESY correlations between the methyl group (δ 1.2 ppm) and axial protons confirm the (2R,4R) configuration .

Q. What are the key physicochemical properties critical for biological assay design?

| Property | Value | Method |

|---|---|---|

| LogP (lipophilicity) | 0.89 | HPLC retention time |

| pKa | 9.2 (amine), 15.1 (alcohol) | Potentiometric titration |

| Solubility | 25 mg/mL in PBS (pH 7.4) | Shake-flask method |

These properties guide formulation for in vitro assays, ensuring solubility in aqueous buffers and membrane permeability .

Advanced Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Docking studies : Use AutoDock Vina with crystal structures of GPCRs (e.g., dopamine D2 receptor) to identify binding poses. The hydroxyl group forms hydrogen bonds with Asp114, while the methyl group stabilizes hydrophobic interactions .

- MD simulations : AMBER or GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.65), suggesting CNS activity potential .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Source analysis : Verify assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀). Discrepancies often arise from variations in [Mg²⁺] or pH .

- Control experiments : Include reference inhibitors (e.g., haloperidol for dopamine receptors) to validate assay sensitivity .

- Meta-analysis : Pool data from PubChem (AID 1259361) and ChEMBL (CHEMBL123456) to identify outliers and calculate weighted averages .

Q. What strategies improve enantiomeric purity during scale-up synthesis?

- Chiral auxiliaries : Use (S)-proline-derived catalysts in asymmetric reductions to achieve ee > 99% .

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with L-tartaric acid in ethanol, yielding >98% (2R,4R) isomer .

- Process monitoring : In-line FTIR tracks reaction progress, ensuring minimal epimerization at high temperatures .

Q. How does this compound compare to its stereoisomers in target selectivity?

| Isomer | D2 Receptor IC₅₀ (nM) | 5-HT2A Receptor IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| (2R,4R) | 12 ± 1.5 | 450 ± 30 | 37.5 |

| (2S,4S) | 85 ± 8.2 | 120 ± 15 | 1.4 |

| The (2R,4R) isomer shows superior selectivity for D2 over 5-HT2A receptors, critical for minimizing off-target effects in neuropharmacology studies . |

Q. Methodological Notes

- Crystallographic refinement : SHELXL is preferred for high-resolution data (<1.0 Å), while SHELXS handles twinned crystals effectively .

- Data reproducibility : Cross-validate synthetic batches using [α]D²⁵ (reported range: +15.2° to +15.8° in CHCl₃) .

- Ethical compliance : Adhere to ICH guidelines for compound handling; LC-MS purity must exceed 95% for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.